![molecular formula C22H19F2N5O2 B2482839 2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922017-91-2](/img/structure/B2482839.png)

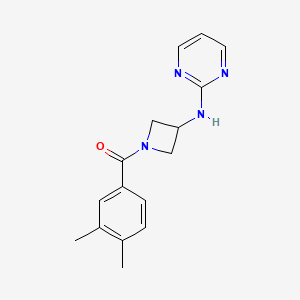

2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

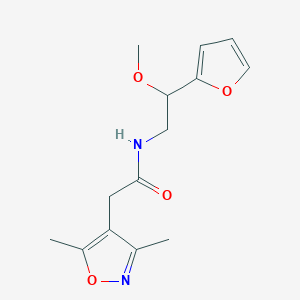

The synthesis and study of pyrazolopyrimidine derivatives have attracted significant attention due to their potential applications in various fields, including medicinal chemistry. These compounds often exhibit a wide range of biological activities and chemical properties that make them valuable for research and development.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine compounds often involves multi-step chemical processes starting from basic building blocks such as difluorobenzoic acid and amino-hydroxypyrazole. For example, a study describes the synthesis of a pyrazolopyridine derivative from 2,6-difluorobenzoic acid through a series of reactions including condensation and cyclization steps (Wang et al., 2013).

Applications De Recherche Scientifique

PET Agent Synthesis for Cancer Imaging

Wang et al. (2013) synthesized a compound structurally similar to 2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide for potential use as a PET agent in cancer imaging. This involved multiple steps from 2,6-difluorobenzoic acid and resulted in a product with high specificity for PET imaging (Wang, Gao, Miller, & Zheng, 2013).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) explored derivatives of pyrazolo[3,4-d]pyrimidine, similar to the target compound, for their anticancer and anti-5-lipoxygenase properties. Their study indicated potential applications of these compounds in cancer treatment and inflammation control (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Solid-Phase Synthetic Method for Compound Libraries

Heo and Jeon (2017) developed a solid-phase synthetic method for a library of compounds based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This methodology could be applicable for generating derivatives of the specific compound for various research applications (Heo & Jeon, 2017).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Abdellatif et al. (2014) synthesized and tested various pyrazolo[3,4-d]pyrimidin-4-one derivatives, structurally related to the target compound, for their anticancer activity. These compounds exhibited significant inhibitory activity against human breast adenocarcinoma cells (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Enzymatic Activity of Pyrazolopyrimidinyl Keto-esters

Gawaad (2008) investigated pyrazolopyrimidinyl keto-esters and their derivatives, closely related to the target compound, for their enzymatic activity. This research hinted at potential applications of such compounds in enzymology (Gawaad, 2008).

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N5O2/c1-14-5-7-15(8-6-14)12-28-13-26-20-16(22(28)31)11-27-29(20)10-9-25-21(30)19-17(23)3-2-4-18(19)24/h2-8,11,13H,9-10,12H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPMZDNYVNQFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2482759.png)

![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)

![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2482776.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)